molecular formula C25H26N6O2S B2718872 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1105204-29-2

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2718872
CAS RN: 1105204-29-2
M. Wt: 474.58
InChI Key: ZPMXRBNEVZDXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibitors

  • Application in Respiratory Diseases : This compound has been explored as a phosphodiesterase (PDE) inhibitor, specifically for its dual PDE3/4-inhibitory activity. Such inhibitors are significant in the treatment of respiratory diseases due to their bronchodilatory and anti-inflammatory properties (Ochiai et al., 2012).

Synthesis and Reactions

  • Synthesis from Isoflavones : The compound has been synthesized from isoflavones and their thio analogues, showcasing the versatility of its synthetic pathways (Levai et al., 2007).
  • Antiviral Activity : It has been used as a starting material for synthesizing derivatives with potential antiviral activity, indicating its role in developing antiviral agents (Attaby et al., 2006).
  • Anti-Tubercular Agents : Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, demonstrating its potential in treating tuberculosis (Maurya et al., 2013).

Other Applications

  • Selective D4 Ligands : It has been part of the development of selective D4 ligands, showing relevance in the field of neurology (Enguehard-Gueiffier et al., 2006).
  • PDE10A Inhibitors : The compound has contributed to the discovery of potent and selective PDE10A inhibitors, which are explored for treating psychiatric disorders like schizophrenia (Kunitomo et al., 2014).
  • Antimicrobial Activity : Research has also focused on synthesizing novel compounds from this chemical for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Fedotov et al., 2022).

properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-18-20-16-26-31(21-10-6-7-11-22(21)33-2)24(20)25(28-27-18)34-17-23(32)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMXRBNEVZDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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